2-Chloro-1-(3,5-dichlorophenyl)ethanone

Beschreibung

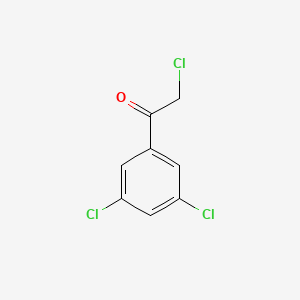

2-Chloro-1-(3,5-dichlorophenyl)ethanone (CAS: Not explicitly provided in evidence; structurally inferred) is a chloro-substituted acetophenone derivative. Its structure features a 3,5-dichlorophenyl ring attached to the carbonyl carbon of ethanone, with an additional chlorine at the 2-position of the ethanone moiety. This compound is of interest due to its structural similarity to bioactive molecules, including pesticides and intermediates in asymmetric biocatalysis (e.g., ).

Eigenschaften

IUPAC Name |

2-chloro-1-(3,5-dichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVYVDZUZAHYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-dichlorophenyl)ethanone can be achieved through several methods. One common approach involves the chlorination of 1-(3,5-dichlorophenyl)ethanone using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Another method involves the use of biocatalytic approaches, where specific enzymes are employed to catalyze the reduction of this compound to its corresponding alcohol . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(3,5-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or Grignard reagents.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chloro-1-(3,5-dichlorophenyl)ethanone serves as a vital intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by amines or other nucleophiles to produce new derivatives.

- Reduction Reactions : It can be reduced to form alcohols or other functional groups using reducing agents such as sodium borohydride.

Research indicates that this compound exhibits significant biological activities, making it a candidate for pharmaceutical development:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness against certain kinases, which are crucial for cell signaling and proliferation .

| Biological Activity | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| CLK1 Inhibition | CLK1 | 0.004 |

| DYRK1A Inhibition | DYRK1A | 3.94 |

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly in oncology:

- Cytotoxicity Studies : It has shown promising results in inhibiting cancer cell lines, indicating potential use as an anti-cancer agent .

Agrochemicals

Due to its structural properties, this compound is utilized in the formulation of agrochemicals:

- Pesticide Development : It serves as an intermediate in the synthesis of active ingredients for pesticides and herbicides .

Chemical Manufacturing

In industrial settings, this compound is used as a precursor for synthesizing more complex chemicals:

- Production Processes : Large-scale production often involves continuous flow reactors to enhance yield and minimize by-products .

Case Study 1: Kinase Inhibition

A recent study focused on the structure-activity relationship (SAR) of derivatives of this compound revealed its selective inhibition of CLK kinases over DYRK kinases. This selectivity was attributed to specific interactions at the molecular level, making it a promising lead compound for further drug development .

Case Study 2: Pesticide Formulation

Research on the use of this compound in agrochemical formulations highlighted its role as an effective intermediate for synthesizing isoxazoline-based pesticides. These compounds demonstrated enhanced efficacy against various pests while maintaining low toxicity profiles .

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(3,5-dichlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms, which can participate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

The following compounds share the ethanone core but differ in substituent patterns on the phenyl ring or the ethanone group:

Key Observations :

- Substituent Effects: The introduction of hydroxyl (-OH) or methoxy (-OCH₃) groups reduces symmetry and often lowers melting points compared to non-polar substituents (e.g., 120–121°C for the hydroxylated derivative vs. higher symmetry in trifluoro derivatives) .

- Fluorine vs. Chlorine: Replacing the 2-chloro group on ethanone with trifluoromethyl (CF₃) in 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone increases molecular weight (243.01 vs. ~214–239 for others) and likely alters lipophilicity and reactivity .

Complex Derivatives with Heterocyclic Moieties

Some analogues incorporate additional rings or functional groups:

- 2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 757192-85-1): Structure: Features a pyrrole ring substituted with 3,5-dichlorophenyl and methyl groups. Properties: Molecular weight 316.61; higher lipophilicity (XLogP3: 4.7) due to the pyrrole moiety .

Isomeric and Positional Variants

- 2-Chloro-1-(2,4-dichlorophenyl)ethanone: Structural Difference: Dichlorophenyl substituents at 2,4-positions instead of 3,3. Biocatalytic Relevance: Used in asymmetric reduction by Acinetobacter sp. ZJPH1806 to produce (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, achieving >99.9% stereoselectivity at pH 7.6 . Comparison: The 3,5-dichloro isomer may exhibit distinct reactivity due to steric and electronic differences in the phenyl ring.

Physicochemical Properties

- Melting Points: Hydroxyl groups generally increase melting points (e.g., 120–121°C for 4-hydroxy derivative) compared to non-polar analogues .

- Solubility: Trifluoro derivatives (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) are likely more lipophilic, impacting their solubility in organic solvents .

Biologische Aktivität

2-Chloro-1-(3,5-dichlorophenyl)ethanone is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features enable it to interact with various biological targets, making it a valuable candidate for drug development and proteomics studies. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a dichlorophenyl moiety. This configuration contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, optimizing yield while maintaining its chiral integrity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chloro group, dichlorophenyl moiety | Potential for diverse biological activity |

| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Chiral center | Antifungal agent precursor |

| 2-Chloro-1-(3-chlorophenyl)ethanol | Different aromatic substitution | Varied pharmacological properties |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may inhibit certain metabolic pathways by binding to key enzymes, thereby altering their activity and leading to various cellular effects .

Applications in Research

- Proteomics Studies : The compound is utilized in proteomics to study protein interactions and functions. Its ability to modify protein activities makes it a useful tool in understanding complex biological systems.

- Antifungal Development : As an intermediate in synthesizing antifungal agents, this compound has shown promise in inhibiting fungal growth through various mechanisms. Its derivatives exhibit potent antifungal effects, which are crucial for developing new therapeutic agents.

- Inhibitory Effects on Trypanosoma brucei : In studies focusing on the inhibition of Trypanosoma brucei methionyl-tRNA synthetase, compounds structurally similar to this compound have demonstrated low toxicity to mammalian cells while effectively inhibiting parasite growth .

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of compounds related to this compound. It was found that these compounds exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), as well as against Enterococcus faecalis and Mycobacterium tuberculosis .

Hepatic Metabolism Investigation

Another study explored the hepatic metabolism of related compounds using human liver microsomes (HLM). The research identified several metabolites formed during biotransformation processes, which could potentially influence the pharmacokinetics and toxicity profiles of drugs derived from this compound .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for its development as a therapeutic agent. Studies indicate that modifications in its structure can significantly affect these properties:

| Property | Description |

|---|---|

| Absorption | Varies based on formulation; potential oral bioavailability |

| Distribution | Influenced by lipophilicity and molecular weight |

| Metabolism | Subject to hepatic metabolism; potential for active metabolites |

| Excretion | Primarily through renal pathways |

| Toxicity | Low cytotoxicity observed in preliminary studies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-(3,5-dichlorophenyl)ethanone in academic research?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using 3,5-dichlorobenzene and chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate-to-acyl chloride). Post-synthesis purification via recrystallization (ethanol/water) yields >90% purity . Comparative studies with analogs (e.g., methyl or fluorine-substituted derivatives) highlight the importance of electron-withdrawing substituents in directing electrophilic substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.5–8.0 ppm, ketone carbonyl at δ 195–205 ppm).

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (M⁺ at m/z 237.93) and isotopic patterns (³⁵Cl/³⁷Cl ratios).

- X-ray Crystallography (if crystalline): Resolves steric effects of the 3,5-dichloro substituents on molecular packing .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 3,5-dichloro groups create a sterically hindered environment, reducing accessibility to the carbonyl carbon. Electronic effects (strong electron-withdrawing nature) polarize the carbonyl, enhancing electrophilicity. Kinetic studies with amines (e.g., piperidine) show a 10-fold slower reaction rate compared to less-hindered analogs (e.g., 2-chloroacetophenone). Computational modeling (DFT) can predict activation barriers for nucleophilic attack .

Q. How can researchers resolve contradictions in enantioselective reduction yields using microbial biocatalysts?

- Methodological Answer : Asymmetric reduction of the ketone to (R)-alcohol using Acinetobacter sp. ZJPH1806 requires optimization of:

- Cofactor Regeneration : Glycerol (20% w/v) enhances NADPH recycling but excess viscosity (>25%) impedes mass transfer.

- Substrate Loading : >50 mM causes toxicity; fed-batch addition improves tolerance.

- pH Control : Maintain pH 7.0–7.5 to stabilize enzyme activity. Contradictions in literature yields (40–85%) often stem from unoptimized glycerol concentrations or strain variability .

Q. What strategies mitigate competing side reactions during cross-coupling reactions involving this compound?

- Methodological Answer : In Suzuki-Miyaura couplings, competing dehalogenation or ketone reduction can occur. Strategies include:

- Catalyst Selection : Pd(OAc)₂ with SPhos ligand minimizes dehalogenation.

- Temperature Modulation : Reactions at 60°C (vs. 100°C) reduce aryl chloride cleavage.

- Additives : Na₂CO₃ (2 equiv.) suppresses ketone reduction by stabilizing intermediates .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (78–85°C)?

- Methodological Answer : Variations arise from:

- Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystalline forms.

- Purity : Impurities (e.g., residual AlCl₃) depress melting points. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritant).

- Ventilation : Use fume hoods due to volatile chloro-byproducts.

- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.